molecular formula C11H11FO3 B15087669 (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 1353636-73-3

(1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B15087669
CAS No.: 1353636-73-3
M. Wt: 210.20 g/mol
InChI Key: GLMOPVQMTLKNAR-UHFFFAOYSA-N
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Description

(1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative with a fluorophenyl group and a hydroxy group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is used as a building block for

Properties

CAS No.

1353636-73-3

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)

InChI Key

GLMOPVQMTLKNAR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)F)C(=O)O)O

Origin of Product

United States

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